Bienvenue dans la boutique en ligne BenchChem!

Sulfaguanidine

Intestinal absorption Pharmacokinetics Sulfonamide

Sulfaguanidine (CAS 57-67-0) is a sulfonamide antibacterial belonging to the intestinal anti-infective class (ATC A07AB03). It is a guanidine derivative of sulfanilamide, characterized by its exceptionally low systemic absorption and localized action in the gastrointestinal tract.

Molecular Formula C7H10N4O2S
Molecular Weight 214.25 g/mol
CAS No. 57-67-0
Cat. No. B1682504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfaguanidine
CAS57-67-0
SynonymsGastro Entericanis Biocanina
Gastro-Entericanis Biocanina
GastroEntericanis Biocanina
Sulfaguanidine
Sulphaguanidine
Veto centre
Veto-centre
Molecular FormulaC7H10N4O2S
Molecular Weight214.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)N=C(N)N
InChIInChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)
InChIKeyBRBKOPJOKNSWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>32.1 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfaguanidine (CAS 57-67-0) for Intestinal Anti-Infective Research and Procurement: Core Identity and Class Context


Sulfaguanidine (CAS 57-67-0) is a sulfonamide antibacterial belonging to the intestinal anti-infective class (ATC A07AB03) [1]. It is a guanidine derivative of sulfanilamide, characterized by its exceptionally low systemic absorption and localized action in the gastrointestinal tract [2]. Designed specifically for enteric infections, its primary differentiation lies in its pharmacokinetic profile—namely, its poor absorption from the gut—rather than intrinsic antimicrobial potency [3]. While sharing the dihydropteroate synthase inhibition mechanism common to sulfonamides, sulfaguanidine's utility is defined by this site-specific behavior, making it a distinct tool for modulating the gut microbiome and treating luminal bacterial pathogens compared to systemically absorbed analogs [2].

Sulfaguanidine Procurement: Why In-Class Sulfonamide Substitution Compromises Intestinal Targeting


Substituting sulfaguanidine with other sulfonamides like sulfamethoxazole, sulfadiazine, or sulfathiazole for enteric applications is scientifically unsound due to a fundamental divergence in pharmacokinetics. While all sulfonamides inhibit bacterial folate synthesis, most are designed for systemic absorption to treat disseminated infections [1]. Sulfaguanidine was intentionally designed to defy this class norm: its extremely low intestinal permeability (<5% absorption) ensures high luminal concentrations at the site of enteric infection while minimizing systemic exposure and toxicity [2]. Conversely, sulfamethoxazole and sulfadiazine exhibit high oral bioavailability (approaching 100%), distributing systemically and failing to achieve comparable sustained intraluminal concentrations [3]. This absorption difference directly dictates therapeutic utility, making generic substitution between sulfaguanidine and other sulfonamides ineffective for localized intestinal interventions.

Sulfaguanidine Evidence Guide: Quantified Pharmacokinetic, Microbiological, and Clinical Differentiation Against Comparators


Intestinal Absorption: Sulfaguanidine Permeability vs. Class Peers in Rat Perfusion Model

In a direct comparative in vivo rat intestinal perfusion study, sulfaguanidine exhibited an apparent permeability coefficient (Pa) of 0.0 × 10⁻³ cm/min, indicating negligible absorption across the small intestinal epithelium [1]. In stark contrast, sulfathiazole and sulfanilamide showed Pa values of 0.9 × 10⁻³ cm/min and 1.0 × 10⁻³ cm/min, respectively, with sulfisomezole reaching 3.2 × 10⁻³ cm/min [1]. This demonstrates that sulfaguanidine is essentially non-absorbable under these conditions, whereas other sulfonamides are readily absorbed.

Intestinal absorption Pharmacokinetics Sulfonamide Permeability coefficient

Systemic Bioavailability: Quantitative Comparison of Oral Absorption Percentage

Consistent with its poor permeability, sulfaguanidine demonstrates exceptionally low systemic absorption following oral administration. Pharmacokinetic summaries indicate that less than 5% of an orally administered dose is absorbed from the gastrointestinal tract [1]. This contrasts sharply with the majority of short- and medium-acting sulfonamides (e.g., sulfamethoxazole, sulfadiazine), which are absorbed rapidly and almost completely in the non-ionized state from the small intestine and stomach [2].

Oral bioavailability Pharmacokinetics Absorption fraction Veterinary pharmacology

Bactericidal Activity vs. Sulfathiazole Against Shigella Strains In Vitro

In a long-term (21-day) in vitro study examining 34 bacterial strains, sulfaguanidine demonstrated markedly inferior bactericidal activity compared to sodium sulfathiazole. Sulfaguanidine was bactericidal for only 2 of the 34 tested strains (both Shigella paradysenteriae Flexner) [1]. In contrast, sodium sulfathiazole was bactericidal for all 34 strains tested, with effective concentrations ranging from 10 to >2000 mg% depending on the strain [1]. This indicates that sulfaguanidine is predominantly a bacteriostatic agent, whereas sulfathiazole exhibits potent bactericidal activity in this model.

Bactericidal Shigella paradysenteriae Sulfathiazole MBC

Clinical Efficacy in Cholera: Comparable to Sulfadiazine but with Site-Specific Differentiation

In a controlled clinical trial during a cholera epidemic, 25 adult patients treated with sulfaguanidine were compared to 25 patients treated with sulfadiazine and 29 untreated controls [1]. Both sulfonamide groups showed statistically significant shortening of diarrhea duration and reduced intravenous saline requirements compared to controls [1]. However, there was no significant difference in therapeutic outcomes between sulfaguanidine and sulfadiazine groups [1]. This indicates that while sulfaguanidine is clinically effective, it is not superior to a systemically absorbed sulfonamide for this indication, but its value lies in its lower systemic exposure and potentially improved safety profile for luminal infections.

Cholera Clinical trial Sulfadiazine Diarrhea duration

Bacteriostatic Potency Against V. cholerae: Ranked Inferior to Sulfathiazole and Sulfadiazine

In a comparative in vitro study of sulfonamide activity against Vibrio cholerae, sulfaguanidine ranked third in bacteriostatic potency among four tested sulfonamides [1]. Sulfathiazole exerted the greatest effect, followed by sulfadiazine, then sulfaguanidine, with sulfanilamide showing the least activity [1]. This relative potency ranking is consistent with observations in other bacterial models and highlights that sulfaguanidine's primary differentiation is not intrinsic antimicrobial strength but rather its unique pharmacokinetic behavior.

Bacteriostatic Vibrio cholerae Sulfathiazole Sulfadiazine Potency ranking

Resistance Emergence: Cross-Resistance Pattern with Other Sulfonamides in Shigella

Resistance studies in Shigella dysenteriae Flexner reveal a partial cross-resistance pattern among sulfonamides. Strains resistant to sulfaguanidine (frequency ~1/10,000) were only partially resistant to sulfathiazole (frequency ~1/100,000) and sodium sulfapyridine (frequency ~1/10,000) [1]. This indicates that while cross-resistance exists, sulfaguanidine resistance does not fully confer resistance to all other sulfonamides, and vice versa, due to differences in bacterial uptake or intracellular processing. This partial overlap suggests that sulfaguanidine may retain some activity against strains that have developed high-level resistance to other sulfonamides, though this is a relative and not absolute distinction.

Antibiotic resistance Sulfonamide Cross-resistance Shigella flexneri

Sulfaguanidine Application Scenarios: Targeted Uses Stemming from Pharmacokinetic and Microbiological Evidence


Gut Microbiome Modulation in Animal Models Requiring Minimized Systemic Exposure

Given its <5% oral absorption and near-zero intestinal permeability (Pa = 0.0 × 10⁻³ cm/min) [1], sulfaguanidine is ideally suited for studies aiming to manipulate the gut microbiota while avoiding systemic drug effects. In rodent models, it can be used to selectively suppress Gram-negative enteric bacteria (e.g., E. coli, Shigella) without confounding pharmacokinetic variables or causing systemic toxicity. This is particularly valuable in studies of diet-microbiome interactions, inflammatory bowel disease models, or intestinal colonization resistance where a systemically absorbed antibiotic would introduce off-target effects.

Positive Control in Intestinal Infection Models for Evaluating Novel Luminal Anti-Infectives

Sulfaguanidine serves as a well-characterized positive control in animal models of bacillary dysentery and other enteric infections. Its proven clinical efficacy in reducing diarrhea duration and fluid loss in controlled trials [2] establishes a benchmark for new luminal agents. Its defined bacteriostatic profile and known resistance frequencies provide a consistent baseline against which novel compounds can be compared for both efficacy and durability.

Selective Agent in Microbiology for Isolating Sulfonamide-Resistant or Auxotrophic Bacterial Mutants

Due to its specific mechanism of action (competitive inhibition of dihydropteroate synthase) and the relatively high frequency of resistance emergence (1/10,000) in some species [3], sulfaguanidine is a useful selective agent in microbial genetics. It can be employed to isolate mutants resistant to sulfonamides or to select for strains with altered folate biosynthesis pathways. The partial cross-resistance with other sulfonamides [3] allows for nuanced selection strategies when studying the evolution of antibiotic resistance.

Veterinary Medicine for Non-Systemic Treatment of Enteric Bacterial Infections

In veterinary practice, sulfaguanidine remains relevant for treating bacterial enteritis and dysentery in livestock and companion animals where systemic drug absorption is contraindicated or could lead to violative tissue residues. Its low systemic bioavailability (<5%) ensures that the drug acts locally in the gut, reducing the risk of systemic adverse effects and minimizing withdrawal times for food-producing animals [1]. This makes it a practical choice for managing enteric infections in herd health or individual animal care when systemic sulfonamides are not appropriate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfaguanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.